Ethyl 1-(2-chloro-4-methylbenzoyl)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-(2-chloro-4-methylbenzoyl)piperidine-4-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities. This compound is characterized by the presence of a piperidine ring substituted with an ethyl ester group and a benzoyl group containing a chlorine and a methyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-(2-chloro-4-methylbenzoyl)piperidine-4-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using 2-chloro-4-methylbenzoyl chloride and an appropriate catalyst.
Esterification: The final step involves the esterification of the piperidine carboxylic acid with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the benzoyl group.
Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety.
Substitution: The chlorine atom in the benzoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or alkanes.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Ethyl 1-(2-chloro-4-methylbenzoyl)piperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 1-(2-chloro-4-methylbenzoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Ethyl piperidine-3-carboxylate: Another piperidine derivative with similar structural features.
2-Chloro-4-methylbenzoyl derivatives: Compounds with the same benzoyl group but different substituents on the piperidine ring.
Uniqueness: Ethyl 1-(2-chloro-4-methylbenzoyl)piperidine-4-carboxylate is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
ethyl 1-(2-chloro-4-methylbenzoyl)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO3/c1-3-21-16(20)12-6-8-18(9-7-12)15(19)13-5-4-11(2)10-14(13)17/h4-5,10,12H,3,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPLLRZCCWJWID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=C(C=C(C=C2)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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